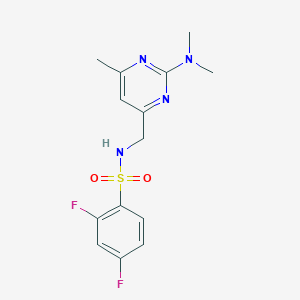

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide is a compound that can be categorized within the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they have been explored for various therapeutic applications, including as enzyme inhibitors and anticancer agents .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides in the presence of a base. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Although the specific synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide is not detailed in the provided papers, similar methodologies could be applied, using the appropriate starting materials and conditions to introduce the dimethylamino and difluoro functional groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)2) bonded to an amine. The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network . These interactions are crucial for the stability and packing of the molecules in the solid state and can influence the compound's properties and reactivity.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including nucleophilic substitution and addition reactions. For example, the reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides leads to nucleophilic addition to the azomethine group, followed by cyclization to form imidazo[1,2-a]pyrimidin-3-ylsulfonamides . These reactions are often used to create more complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, can be critical for their biological activity and pharmacokinetics. For instance, the poor aqueous solubility of certain sulfonamide derivatives has been improved through structural modifications, resulting in compounds with better solubility and retained biological activity . The presence of fluorine atoms, as in the case of tetrafluorobenzenesulfonamides, has been shown to enhance binding potency towards certain enzymes . The specific properties of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide would need to be experimentally determined, but it can be inferred that the difluoro groups may influence its binding affinity and solubility.

Applications De Recherche Scientifique

Electrostatic Activation in SNAr Reactions

Research by Weiss and Pühlhofer (2001) explores the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity by sulfonylonio substituents. They demonstrate that the presence of sulfonylonio functions allows SNAr reactions to proceed under milder conditions, offering a pathway to synthesize 4-(1-pyridinio)-substituted benzenesulfonamides, compounds of pharmaceutical interest (Weiss & Pühlhofer, 2001).

Fluorination of 2-Aminopyrimidines

Wang et al. (2017) present a method for the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, leading to 5-fluoro-2-aminopyrimidines with high yield. This process is pivotal for the transformation of these compounds into N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide, highlighting its importance in medicinal chemistry applications (Wang et al., 2017).

Synthesis and Characterization of Novel Sulfonamides

Murthy et al. (2018) focus on the synthesis, characterization, and computational study of a new sulfonamide molecule, showcasing the structural and electronic properties through DFT/B3LYP/6-311G++(d,p) level of theory. This research contributes to understanding the molecular interactions and reactivity of such compounds, potentially leading to the discovery of new drug candidates (Murthy et al., 2018).

Anticancer Activity of Copper(II)-Sulfonamide Complexes

González-Álvarez et al. (2013) explore the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity through the synthesis of mixed-ligand copper(II)-sulfonamide complexes. Their findings indicate that these complexes exhibit significant biological activity, suggesting potential therapeutic applications (González-Álvarez et al., 2013).

Nonlinear Optical Properties

Li et al. (2012) synthesize a series of thienyl-substituted pyridinium salts to investigate their nonlinear optical properties. This research underscores the potential of sulfonamide derivatives in the development of materials for optical applications (Li et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4O2S/c1-9-6-11(19-14(18-9)20(2)3)8-17-23(21,22)13-5-4-10(15)7-12(13)16/h4-7,17H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVYKJPYTPZOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2521010.png)

![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2521016.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2521018.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)